

# Chemical structure and properties of FP-21399

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## Compound of Interest

Compound Name: FP-21399

Cat. No.: B1673588

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## FP-21399: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**FP-21399** is a bis-azo compound that emerged as a promising anti-HIV agent in the late 1990s. Functioning as a viral entry inhibitor, it specifically targets the initial stages of the HIV-1 lifecycle, preventing the virus from fusing with and entering host CD4+ cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **FP-21399**, based on publicly available data. It is intended to serve as a technical resource for researchers and professionals in the field of drug development. While **FP-21399**'s clinical development did not proceed to market, the compound remains a significant case study in the exploration of novel anti-retroviral targets.

## Chemical Structure and Properties

**FP-21399** is chemically classified as a bis(disulfonaphthalene) derivative. Its structure is characterized by two azo-linked naphthalene disulfonic acid moieties connected to a central dimethoxybenzene ring. The presence of multiple sulfonic acid groups confers high water solubility to the molecule.

Chemical Structure:

A diagram of the chemical structure of **FP-21399** has been identified in the search results and would be presented here.

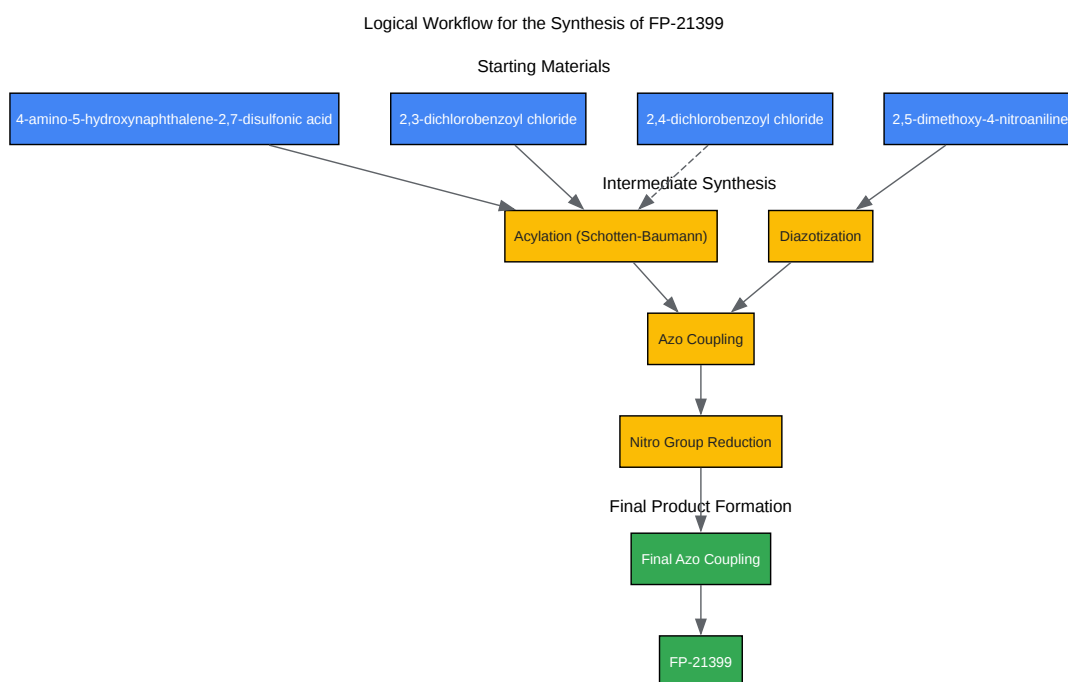
## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **FP-21399** are not extensively available in the public domain. The following table summarizes the known information.

Property	Value	Source
Molecular Formula	C <sub>40</sub> H <sub>24</sub> Cl <sub>4</sub> N <sub>6</sub> O <sub>16</sub> S <sub>4</sub> (for the tetrasodium salt)	PubChemLite
Appearance	Likely a colored solid due to the azo groups	Inferred
Solubility	High in aqueous solutions	Inferred from structure
Melting Point	Not available	-
pKa	Not available	-

## Synthesis

A general synthetic route for **FP-21399** has been described, involving a multi-step process. A detailed, step-by-step experimental protocol with specific reagents, conditions, and yields is not publicly available. The following workflow provides a logical representation of the synthesis based on the described chemical reactions.



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Caption: Logical workflow for the synthesis of **FP-21399**.

Experimental Protocol:

A detailed experimental protocol for the synthesis of **FP-21399** is not available in the reviewed literature. The synthesis would likely involve the following key steps:

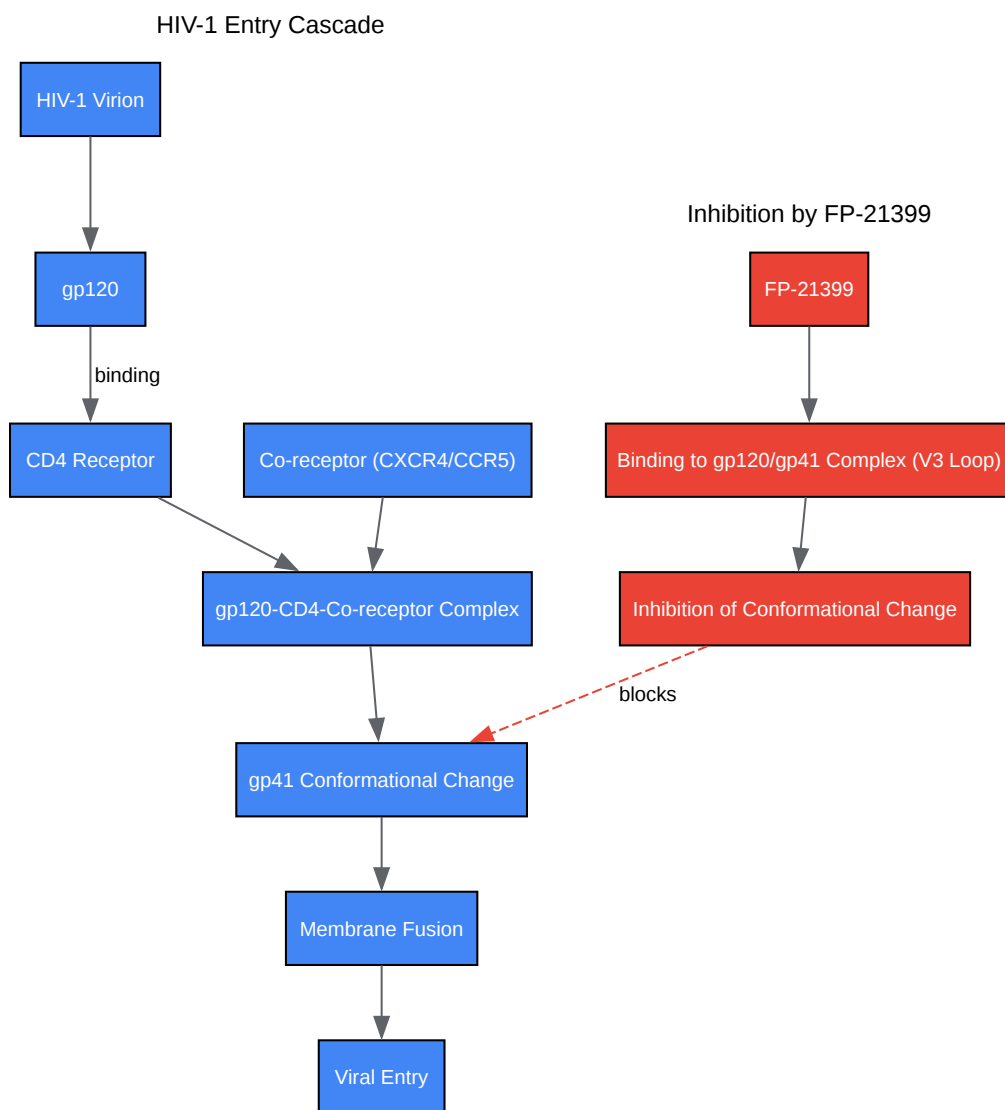
- **Acylation:** Reaction of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with a dichlorobenzoyl chloride derivative under Schotten-Baumann conditions to form an amide intermediate.
- **Diazotization:** Conversion of an aniline derivative (e.g., 2,5-dimethoxy-4-nitroaniline) to a diazonium salt using a reagent like sodium nitrite in an acidic medium.
- **Azo Coupling:** Reaction of the diazonium salt with the previously synthesized naphthol derivative to form a monoazo compound.
- **Reduction:** Reduction of the nitro group on the monoazo compound to an amino group.
- **Second Azo Coupling:** Diazotization of the amino group on the monoazo compound and subsequent coupling with a second, different acylated naphthol derivative to yield the final bis-azo product, **FP-21399**.

## Mechanism of Action

**FP-21399** is an HIV-1 entry inhibitor that acts by preventing the fusion of the viral envelope with the host cell membrane. Its primary target is the HIV-1 envelope glycoprotein complex, which consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.

The proposed mechanism involves the binding of **FP-21399** to the gp120/gp41 complex, which interferes with the conformational changes necessary for viral entry. Preclinical studies suggest that **FP-21399** interacts with the V3 loop of gp120, a region critical for co-receptor binding and subsequent fusion events.<sup>[1]</sup> By binding to this region, **FP-21399** is thought to stabilize the envelope glycoprotein complex in a non-fusogenic state, thereby preventing the insertion of the gp41 fusion peptide into the host cell membrane.

## Conceptual Signaling Pathway of FP-21399 Action

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Caption: Conceptual pathway of HIV-1 entry and its inhibition by **FP-21399**.

## Preclinical and Clinical Data

**FP-21399** demonstrated antiviral activity against a range of clinical and laboratory strains of HIV-1, including those resistant to reverse transcriptase inhibitors like zidovudine (AZT).[1] The compound was advanced to Phase I and II clinical trials.

### In Vitro Efficacy

Specific IC50 and EC50 values from comprehensive preclinical studies are not readily available in the public domain. However, it was reported that intravenous infusion of 0.9 - 4.2 mg/kg of **FP-21399** produced peak plasma levels that exceeded the in vitro IC50 value.

### Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in HIV-1 infected patients provided the following pharmacokinetic data after intravenous administration.

Parameter	Value
Administration Route	Intravenous infusion
Dosing (Single Dose)	0.9, 1.7, 2.8, and 4.2 mg/kg
Dosing (Multiple Dose)	1, 2, and 3 mg/kg once-weekly for 4 weeks
Elimination Half-life	~4 hours
Terminal Half-life	1.5 - 2 days

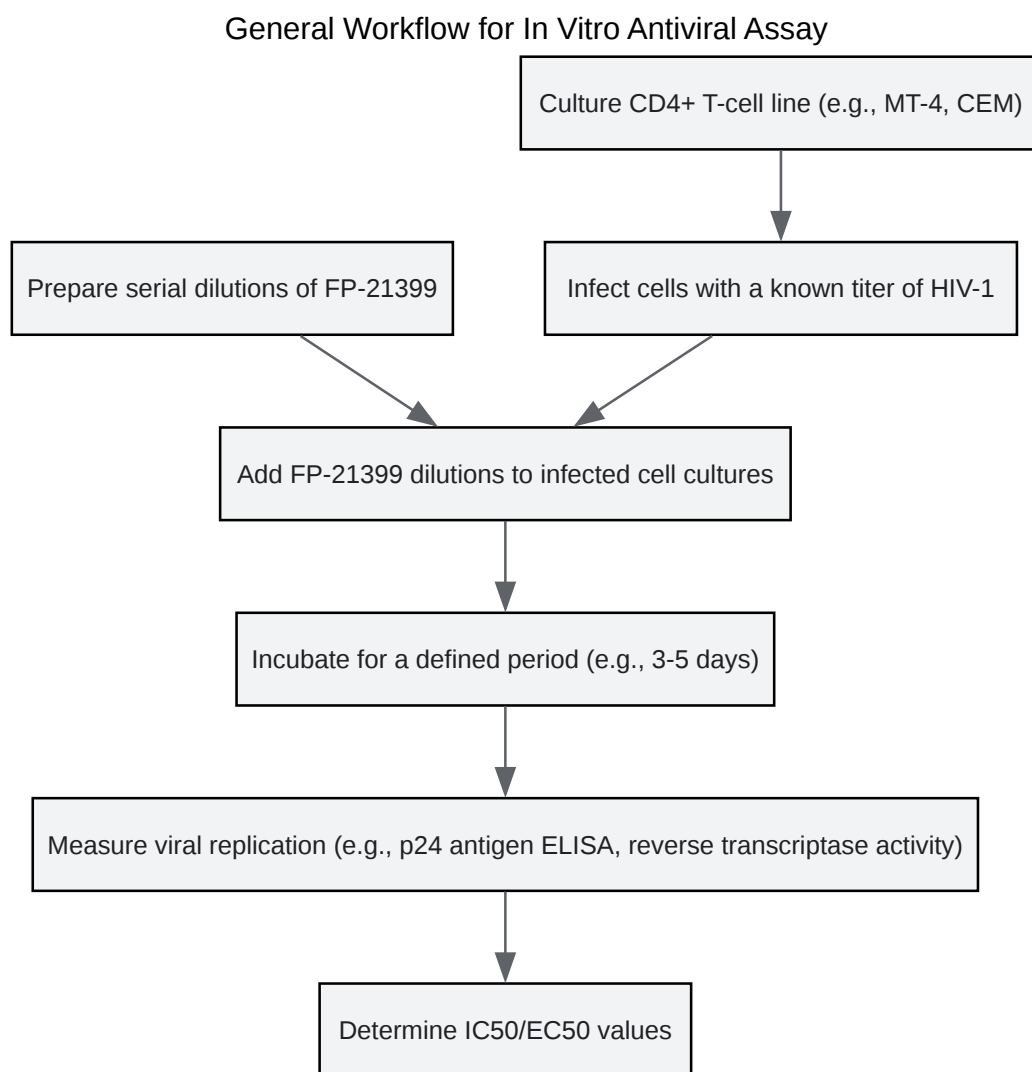
### Clinical Observations

In a Phase I trial, **FP-21399** was generally well-tolerated.[2] The most common adverse events were transient and dose-dependent, including drug- or metabolite-related coloration of urine and skin.[2] Some patients showed an increase in CD4+ cell counts and a decrease in viral load.[1] However, a subsequent Phase II study did not demonstrate a significant reduction in viral load with once-a-week dosing over four weeks.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the key assays used to characterize **FP-21399** are not publicly available. The following outlines the general methodologies that would have been employed.

#### In Vitro Antiviral Activity Assay (General Workflow)



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Caption: General workflow for assessing the in vitro antiviral activity of **FP-21399**.

## High-Performance Liquid Chromatography (HPLC) for Plasma Concentration

A published HPLC method for the determination of **FP-21399** in human plasma provides the following details:

Parameter	Specification
Column	Reverse phase Puresil C18 (4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase	Water-acetonitrile containing 20 mM triethylamine acetate (apparent pH 7.0)
Gradient	Linear gradient from 78:22 to 55:45 (water:acetonitrile) over 8 minutes
Detection	UV-Vis at 265 nm (0-8 min) and 600 nm (>8 min)
Retention Time	8.8 minutes
Limit of Quantitation	0.01 $\mu$ g/mL

## Conclusion

**FP-21399** represents an important early example of a rationally targeted HIV entry inhibitor. Its unique bis-azo structure and its mechanism of action, interfering with the viral envelope glycoproteins, set it apart from the more common reverse transcriptase and protease inhibitors of its time. While its clinical development was not pursued, the study of **FP-21399** has contributed to the understanding of the HIV-1 entry process and has informed the development of subsequent entry inhibitors. The information presented in this technical guide, compiled from available scientific literature, provides a foundational understanding of this compound for researchers and professionals in the field of antiviral drug discovery. Further investigation into the detailed molecular interactions of **FP-21399** with the HIV-1 envelope could still yield valuable insights for the design of new and more potent entry inhibitors.



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## References

- 1. FP-21399 (Lexigen Pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fusion inhibitor (FP-21399) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of FP-21399]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673588#chemical-structure-and-properties-of-fp-21399]

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